molecular formula C8H14Cl2N2S B13500641 2-(1,3-Thiazol-5-yl)piperidine dihydrochloride

2-(1,3-Thiazol-5-yl)piperidine dihydrochloride

Cat. No.: B13500641
M. Wt: 241.18 g/mol
InChI Key: KLUJQKVNKDZGEB-UHFFFAOYSA-N
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Description

2-(1,3-Thiazol-5-yl)piperidine dihydrochloride is a chemical compound that features a thiazole ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Thiazol-5-yl)piperidine dihydrochloride typically involves the reaction of a thiazole derivative with a piperidine derivative under controlled conditions. . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Thiazol-5-yl)piperidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperidine rings .

Mechanism of Action

The mechanism of action of 2-(1,3-Thiazol-5-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The thiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The piperidine ring enhances the compound’s ability to penetrate biological membranes and reach its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Thiazol-5-yl)piperidine dihydrochloride is unique due to its combined thiazole and piperidine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H14Cl2N2S

Molecular Weight

241.18 g/mol

IUPAC Name

5-piperidin-2-yl-1,3-thiazole;dihydrochloride

InChI

InChI=1S/C8H12N2S.2ClH/c1-2-4-10-7(3-1)8-5-9-6-11-8;;/h5-7,10H,1-4H2;2*1H

InChI Key

KLUJQKVNKDZGEB-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=CN=CS2.Cl.Cl

Origin of Product

United States

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